Cas no 57334-36-8 (4-Chloro-8-quinolinol)

4-Chloro-8-quinolinol is a halogenated derivative of 8-hydroxyquinoline, characterized by the presence of a chloro substituent at the 4-position. This compound exhibits notable chelating properties, forming stable complexes with various metal ions, which makes it valuable in analytical chemistry and metallurgical applications. Its antimicrobial and antifungal activity further extends its utility in preservative formulations and biomedical research. The chloro group enhances its lipophilicity, improving solubility in organic solvents and broadening its applicability in synthetic chemistry. 4-Chloro-8-quinolinol is also employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity under controlled conditions make it a versatile reagent in industrial and laboratory settings.
4-Chloro-8-quinolinol structure
4-Chloro-8-quinolinol structure
Product Name:4-Chloro-8-quinolinol
CAS No:57334-36-8
MF:C9H6ClNO
MW:179.603041172028
MDL:MFCD00661657
CID:820661
PubChem ID:384164
Update Time:2025-05-24

4-Chloro-8-quinolinol Chemical and Physical Properties

Names and Identifiers

    • 4-Chloroquinolin-8-ol
    • 4-Chloro-8-quinolinol
    • 4-CHLORO-8-HYDROXYQUINOLINE
    • NSC 673455
    • 8-quinolinol, 4-chloro-
    • SCHEMBL2701957
    • AKOS006274235
    • NSC-673455
    • N10420
    • SB68003
    • MFCD00661657
    • DEPRJVQVGXOXRN-UHFFFAOYSA-N
    • CHEMBL2001318
    • BS-50648
    • DA-19584
    • 57334-36-8
    • DTXSID00327643
    • CS-0312365
    • NSC673455
    • NCI60_026025
    • InChI=1/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12
    • MDL: MFCD00661657
    • Inchi: 1S/C9H6ClNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H
    • InChI Key: DEPRJVQVGXOXRN-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C2C(=CC=CC2=1)O

Computed Properties

  • Exact Mass: 179.01400
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.412
  • PSA: 33.12000
  • LogP: 2.59380

4-Chloro-8-quinolinol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
209811-250mg
4-Chloroquinolin-8-ol
57334-36-8 95%
250mg
£204.00 2022-02-28
Fluorochem
209811-1g
4-Chloroquinolin-8-ol
57334-36-8 95%
1g
£499.00 2022-02-28
Fluorochem
209811-5g
4-Chloroquinolin-8-ol
57334-36-8 95%
5g
£1527.00 2022-02-28
TRC
C379985-10mg
4-Chloro-8-quinolinol
57334-36-8
10mg
$115.00 2023-05-18
TRC
C379985-50mg
4-Chloro-8-quinolinol
57334-36-8
50mg
$150.00 2023-05-18
TRC
C379985-100mg
4-Chloro-8-quinolinol
57334-36-8
100mg
$213.00 2023-05-18
TRC
C379985-250mg
4-Chloro-8-quinolinol
57334-36-8
250mg
$305.00 2023-05-18
Chemenu
CM129698-250mg
4-chloroquinolin-8-ol
57334-36-8 95%
250mg
$*** 2023-05-30
Chemenu
CM129698-1g
4-chloroquinolin-8-ol
57334-36-8 95%
1g
$*** 2023-05-30
abcr
AB463824-250 mg
4-Chloroquinolin-8-ol; .
57334-36-8
250MG
€223.50 2022-06-10

4-Chloro-8-quinolinol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:57334-36-8)4-Chloro-8-quinolinol
Order Number:A855483
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:55
Price ($):288.0/1009.0
Email:sales@amadischem.com

Additional information on 4-Chloro-8-quinolinol

4-Chloro-8-Quinolinol: A Comprehensive Overview

4-Chloro-8-Quinolinol (CAS No. 57334-36-8) is a significant compound in the realm of organic chemistry, particularly within the quinoline derivative family. This compound has garnered attention due to its unique chemical properties and diverse applications across various scientific disciplines. The molecule, characterized by its chlorinated quinolinol structure, exhibits a range of physical and chemical properties that make it valuable in research and industrial settings.

The quinolinol framework is a fundamental structure in heterocyclic chemistry, and the introduction of a chlorine atom at the 8th position introduces additional electronic and steric effects. These modifications enhance the compound's reactivity and versatility, making it a subject of interest in both academic and applied research. Recent studies have highlighted its potential in areas such as drug discovery, catalysis, and materials science.

One of the most notable aspects of 4-Chloro-8-Quinolinol is its role in coordination chemistry. The compound's ability to act as a ligand has been extensively explored, particularly in the formation of metal complexes. These complexes exhibit unique magnetic, electronic, and catalytic properties, which have been leveraged in various industrial processes. For instance, recent research has demonstrated the use of 4-Chloro-8-Quinolinol in the development of catalysts for organic transformations, such as oxidation reactions and cross-coupling reactions.

In addition to its role as a ligand, 4-Chloro-8-Quinolinol has shown promise in the field of pharmacology. Preclinical studies have indicated that this compound possesses antioxidant and anti-inflammatory properties, making it a potential candidate for drug development. Furthermore, its ability to interact with biological macromolecules such as proteins and nucleic acids has opened avenues for research into its therapeutic applications.

The synthesis of 4-Chloro-8-Quinolinol involves a series of well-established organic reactions. Traditional methods often employ chlorination reactions on quinolinol derivatives, followed by purification steps to obtain the desired product. However, recent advancements in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

From an analytical perspective, 4-Chloro-8-Quinolinol serves as a valuable reagent in various analytical techniques. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric and electrochemical analyses. Recent studies have explored its application in sensing technologies, where it acts as a selective recognition element for metal ions in environmental monitoring systems.

Looking ahead, the continued exploration of 4-Chloro-8-Quinolinol is expected to yield further insights into its potential applications. Ongoing research is focused on understanding its interactions with biological systems at the molecular level, as well as optimizing its use in industrial processes. The compound's versatility and reactivity make it a valuable tool for scientists across multiple disciplines.

In conclusion, 4-Chloro-8-Quinolinol (CAS No. 57334-36-8) stands out as a multifaceted compound with significant implications for modern chemistry. Its role as a ligand, therapeutic agent, and analytical reagent underscores its importance in both academic research and industrial applications. As scientific advancements continue to unfold, this compound is poised to contribute even more to the field of organic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:57334-36-8)4-Chloro-8-quinolinol
A855483
Purity:99%/99%
Quantity:1g/5g
Price ($):288.0/1009.0
Email